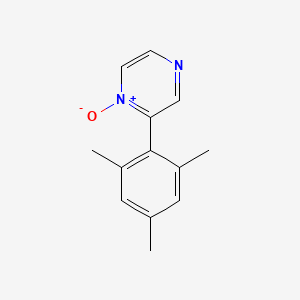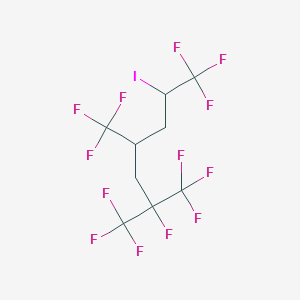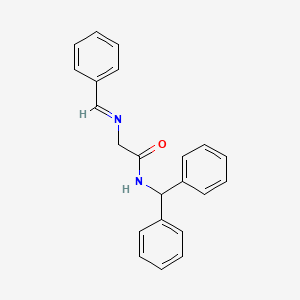
Acetic acid;2-benzylidene-3-methylidenebutane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-benzylidene-3-methylidenebutane-1,4-diol is a chemical compound with the molecular formula C12H14O4. This compound is known for its unique structure, which includes both acetic acid and benzylidene groups. It has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-benzylidene-3-methylidenebutane-1,4-diol typically involves the reaction of acetic acid with 2-benzylidene-3-methylidenebutane-1,4-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to promote the reaction. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.
Reduction: This compound can also participate in reduction reactions, where it is reduced to form different chemical species.
Substitution: Substitution reactions involving this compound typically occur at the benzylidene group, where substituents can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;2-benzylidene-3-methylidenebutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;2-benzylidene-3-methylidenebutane-1,4-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Acetic acid;2-benzylidene-3-methylidenebutane-1,4-diol: This compound is unique due to its specific combination of functional groups.
Benzylidene derivatives: Compounds with similar benzylidene groups but different substituents.
Methylidene derivatives: Compounds with similar methylidene groups but different substituents.
Uniqueness: this compound stands out due to its dual functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
835651-59-7 |
|---|---|
Molecular Formula |
C16H22O6 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
acetic acid;2-benzylidene-3-methylidenebutane-1,4-diol |
InChI |
InChI=1S/C12H14O2.2C2H4O2/c1-10(8-13)12(9-14)7-11-5-3-2-4-6-11;2*1-2(3)4/h2-7,13-14H,1,8-9H2;2*1H3,(H,3,4) |
InChI Key |
VQDAAQJVOVCMOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C=C(CO)C(=CC1=CC=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)

![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)


![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)
